(S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid
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Overview
Description
(S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid typically involves the protection of an amino group using the tert-butoxycarbonyl (Boc) group. The Boc group is introduced using tert-butoxycarbonyl chloride (BocCl) in the presence of a base such as pyridine . The reaction is carried out at low temperatures, around -74°C, to ensure high yield and purity.
Industrial Production Methods
Industrial production of Boc-protected compounds often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Boc-protected amino group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Nucleophiles such as amines or alcohols can react with the Boc-protected compound under appropriate conditions.
Major Products Formed
Deprotection: The major product is the free amine after the removal of the Boc group.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Scientific Research Applications
(S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: Similar in structure and function, used for protecting amino groups during synthesis.
Carbobenzoxy (Cbz)-protected amino acids: Another type of protecting group used in peptide synthesis.
Uniqueness
(S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid is unique due to its specific structure, which includes an oxazepane ring. This structure provides distinct reactivity and stability compared to other Boc-protected compounds .
Properties
IUPAC Name |
(7S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-8(9(13)14)16-7-6-12/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOIRPHMSVNBOJ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(OCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](OCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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